N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound is a derivative of pyrazolo[1,5-a]pyrimidine , which is a type of N-heterocyclic compound. These compounds have attracted attention in medicinal chemistry and material science due to their significant photophysical properties .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines have been synthesized through various pathways, improving structural diversity and allowing a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Scientific Research Applications
Antitumor and Antimicrobial Activities : Novel N-arylpyrazole-containing enaminones have been synthesized as intermediates, leading to the development of compounds with significant cytotoxic effects against human breast and liver carcinoma cell lines. These compounds also exhibit antimicrobial activity, highlighting their potential in medicinal chemistry (Riyadh, 2011).
Anti-5-Lipoxygenase Agents and Anticancer Properties : Synthesis of pyrazolopyrimidines derivatives has been reported, with these compounds showing promising results as anticancer agents and inhibitors of 5-lipoxygenase, an enzyme involved in inflammation. This demonstrates the potential of these compounds in the development of new therapeutic agents (Rahmouni et al., 2016).
Phosphodiesterase Inhibitors : Some derivatives have been identified as specific inhibitors of cGMP specific (type V) phosphodiesterase, with potential implications in treating hypertension and other cardiovascular diseases (Dumaitre & Dodic, 1996).
Synthesis and Evaluation for Antitumor Activity : The synthesis of pyrazole and pyrimidine derivatives has been explored, with many showing excellent in vitro antitumor activity against specific cell lines, as well as exhibiting high antimicrobial and antioxidant activities (Farag & Fahim, 2019).
Inhibitors of Phosphodiesterase 1 : Derivatives of pyrazolopyrimidinones have been designed and synthesized as inhibitors of phosphodiesterase 1 (PDE1), showing great potential in treating cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).
Anti-inflammatory and Anti-cancer Activities : A series of antipyrinyl-pyrazolo[1,5-a]pyrimidines have been synthesized, demonstrating promising anti-inflammatory and anti-cancer activities. This indicates their potential in the development of new therapeutic agents for treating various inflammatory and cancerous conditions (Kaping et al., 2020).
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[1,5-a]pyrimidine core have been reported to target irak4 , a kinase involved in immune response signaling .
Mode of Action
If it shares a similar mechanism with other pyrazolo[1,5-a]pyrimidine-based compounds, it may act by inhibiting the activity of its target protein, thereby modulating the associated signaling pathways .
Biochemical Pathways
If its target is indeed irak4, it would impact the toll-like receptor (tlr) and interleukin-1 (il-1) signaling pathways, which are crucial for immune response .
Result of Action
If it acts similarly to other IRAK4 inhibitors, it could potentially suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines .
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c1-14-10-18-21-11-15(13-25(18)23-14)6-5-9-20-19(27)17-12-22-26(24-17)16-7-3-2-4-8-16/h2-4,7-8,10-13H,5-6,9H2,1H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTHFKVODAZGCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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